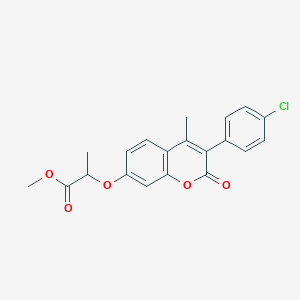
methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, also known as CM-675, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of coumarin derivatives, which are known for their various biological activities. CM-675 has been found to possess potent anti-inflammatory, antitumor, and antioxidant properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
An efficient one-stage method for the preparation of compounds structurally related to methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate has been developed. This involves multicomponent reactions of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, showcasing the versatility of chromen-2-ones as key intermediates in organic synthesis. The synthesis highlights the advantages of readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures, which can avoid chromatographic purifications. The structures of the obtained compounds were confirmed by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry, indicating the potential for diverse chemical modifications and applications in material science and bioactive molecule development (Komogortsev, Melekhina, & Lichitsky, 2022).
Potential Pharmacological Applications
The chemical reactivity and structural flexibility of compounds related to methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate suggest potential for pharmacological exploration. While direct studies on this specific compound were not found, related chromen-2-ones have been synthesized and evaluated for various biological activities. For example, the synthesis of methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate and its structural characterization could pave the way for designing bioactive molecules with potential therapeutic applications, given the known bioactivity of chromene derivatives in drug discovery (Shi, Wu, Zhuang, & Zhang, 2005).
Material Science and Catalysis
The structural motifs present in methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate are also relevant in material science and catalysis research. For instance, the study on highly active and selective catalysts for the production of methyl propanoate via the methoxycarbonylation of ethene showcases the application of related compounds in catalysis. Such research indicates the potential for developing new catalysts and synthetic methods that could be applicable in producing various industrially relevant chemicals, demonstrating the broad utility of these chemical structures in advancing synthetic methodologies (Clegg et al., 1999).
Mecanismo De Acción
Target of Action
It is known that similar compounds selectively inhibit the proliferation of colon cancer cells
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells . The compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of cell proliferation.
Biochemical Pathways
It is known that similar compounds have antiproliferative effects on cancer cells . This suggests that the compound may affect pathways related to cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (19865 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation, as suggested by studies on similar compounds . This could lead to a decrease in the growth of cancer cells.
Propiedades
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-16-9-8-15(25-12(2)19(22)24-3)10-17(16)26-20(23)18(11)13-4-6-14(21)7-5-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSURXISTKTFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

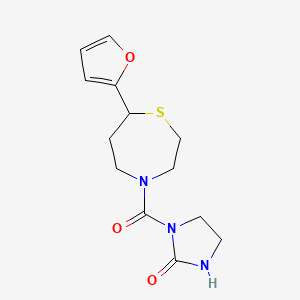
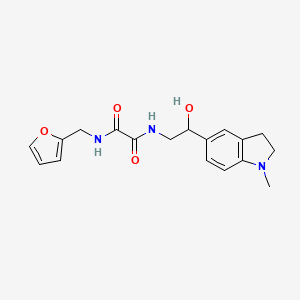
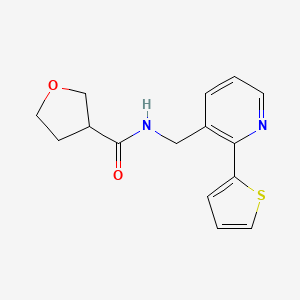
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)
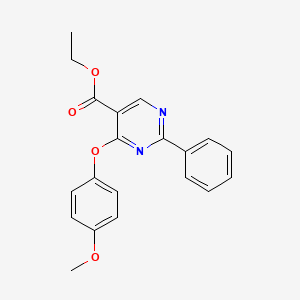
![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
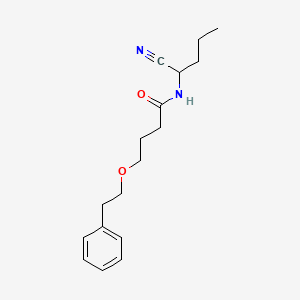
![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)
![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
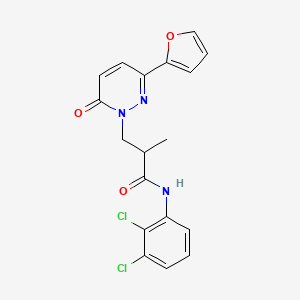

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)